molecular formula C16H15N3O3 B250031 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole

Cat. No. B250031
M. Wt: 297.31 g/mol
InChI Key: TXXCAQCFHJNNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole, also known as MBBT, is a benzotriazole derivative that has been widely used in scientific research. It is a photostabilizer that can protect materials from the harmful effects of UV radiation.

Mechanism of Action

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from reaching the material and causing damage. 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole is able to do this by its unique chemical structure, which allows it to absorb UV radiation in the range of 290-400 nm.
Biochemical and Physiological Effects:
1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole does not have any known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other photostabilizers. However, 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has some limitations. It is not soluble in water, which can make it difficult to use in aqueous systems. It also has a relatively low molar absorptivity, which means that a large amount of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole may be needed to achieve the desired level of photostabilization.

Future Directions

There are several future directions for the use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in scientific research. One area of interest is the development of new photostabilizers with improved properties, such as increased solubility and higher molar absorptivity. Another area of interest is the use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in the production of new materials with enhanced UV resistance. Finally, the potential use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in medical applications, such as the development of new UV-absorbing drugs, is also an area of interest for future research.

Synthesis Methods

The synthesis of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole involves the reaction of 2-methoxyethanol with 4-aminobenzoic acid to form 4-(2-methoxyethoxy)benzoic acid. This intermediate is then reacted with phosphorus oxychloride to form 4-(2-methoxyethoxy)benzoyl chloride. Finally, benzotriazole is added to the reaction mixture to form 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole.

Scientific Research Applications

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has been used in various scientific research fields such as polymer chemistry, material science, and photochemistry. It is commonly used as a photostabilizer in the production of plastics, coatings, and textiles. 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole can also be used as a UV absorber in sunscreens and other cosmetic products.

properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

benzotriazol-1-yl-[4-(2-methoxyethoxy)phenyl]methanone

InChI

InChI=1S/C16H15N3O3/c1-21-10-11-22-13-8-6-12(7-9-13)16(20)19-15-5-3-2-4-14(15)17-18-19/h2-9H,10-11H2,1H3

InChI Key

TXXCAQCFHJNNHV-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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